molecular formula C23H29N5O2S B11232263 N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B11232263
M. Wt: 439.6 g/mol
InChI Key: BTPDMWWLYBSLFQ-UHFFFAOYSA-N
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Description

N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group, a methylpyrimidinyl group, and a dimethylbenzenesulfonamide group. Its intricate molecular architecture allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the diethylamino group and the sulfonamide group. Key steps include:

    Formation of the Pyrimidine Core: This is achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Diethylamino Group: This step involves the alkylation of the pyrimidine core using diethylamine in the presence of a suitable catalyst.

    Attachment of the Sulfonamide Group: The final step involves the sulfonation of the aromatic ring using sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent over-substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
  • N-(4-{[4-(DIETHYLAMINO)-6-ETHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE

Uniqueness

N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, while the sulfonamide group contributes to its stability and bioactivity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H29N5O2S

Molecular Weight

439.6 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H29N5O2S/c1-6-28(7-2)22-15-18(5)24-23(26-22)25-19-10-12-20(13-11-19)27-31(29,30)21-14-16(3)8-9-17(21)4/h8-15,27H,6-7H2,1-5H3,(H,24,25,26)

InChI Key

BTPDMWWLYBSLFQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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